6-Nitrochroman-4-ol
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Overview
Description
6-Nitrochroman-4-ol: is a chemical compound with the molecular formula C9H9NO4 . It is a derivative of chroman, featuring a nitro group at the 6th position and a hydroxyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrochroman-4-ol typically involves the nitration of chroman-4-ol. One common method is the reaction of chroman-4-ol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6th position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Nitrochroman-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 6-Nitrochroman-4-one.
Reduction: 6-Aminochroman-4-ol.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Nitrochroman-4-ol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been explored for their potential biological activities. These include anti-inflammatory, antioxidant, and anticancer properties .
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its derivatives are also employed in the development of materials with specific optical and electronic properties .
Mechanism of Action
The biological activity of 6-Nitrochroman-4-ol and its derivatives is often attributed to their ability to interact with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
- 6-Hydroxychroman-4-one
- 6-Nitrochroman-4-one
- 6-Aminochroman-4-ol
Comparison: 6-Nitrochroman-4-ol is unique due to the presence of both a nitro group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to 6-Hydroxychroman-4-one, the nitro group in this compound introduces additional reactivity, making it suitable for different types of chemical transformations. Similarly, 6-Nitrochroman-4-one lacks the hydroxyl group, which affects its solubility and reactivity .
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
6-nitro-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H9NO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5,8,11H,3-4H2 |
InChI Key |
MKWZAANVJROAAP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1O)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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